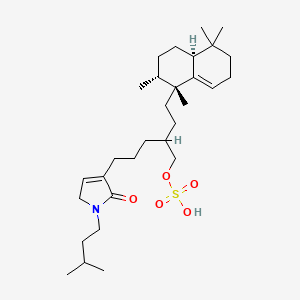

3''-腺苷酰链霉素(2+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3''-adenylylstreptomycin(2+) is dication of 3''-adenylylstreptomycin. It is a conjugate acid of a 3''-adenylylstreptomycin.

科学研究应用

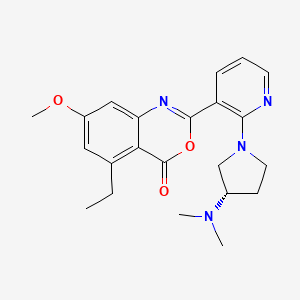

链霉素3''-腺苷酰转移酶的有效抑制剂的计算识别

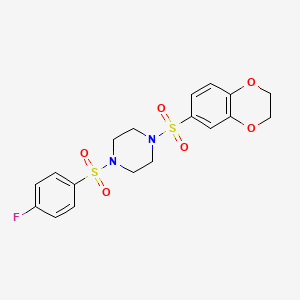

本研究重点关注马色拉菌,一种引起呼吸道和尿路感染的病原体,及其抗生素耐药机制。耐药性通过氨基糖苷修饰酶介导,该酶将腺苷基团从底物转移到抗生素以使其失活。具体而言,作用于抗生素3'位的链霉素3''-腺苷酰转移酶被认为是对抗细菌抗生素耐药性的新药靶点。该研究构建了该酶的三维结构,并使用基于结构的虚拟筛选从化学结构数据库中识别出有效的化合物。通过计算方法预测了化合物的结构、结合和药代动力学特性,表明作为药物实体开发抗病原剂的潜力(Prabhu, Vidhyavathi, & Jeyakanthan, 2017)。

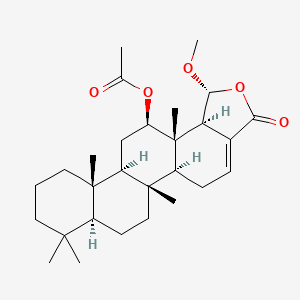

达托霉素生物合成基因簇的基因组学和古代起源

达托霉素是由玫瑰红链霉菌产生的抗生素。它的生物合成涉及非核糖体肽合成酶(NRPS)机制。本研究在维里迪单孢菌(一种引起农民肺病的病原体)中发现了一个类似达托霉素的基因簇。该基因簇存在于维里迪单孢菌中,其基因组大小只有链霉菌基因组的一半,并且没有其他NRPS和聚酮化合物合成酶(PKS)基因,这表明达托霉素生物合成途径的古代起源,可追溯到10亿多年前(Baltz, 2010)。

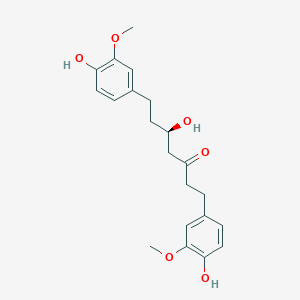

成像质谱和基因组挖掘鉴定了抗感染剂芳霉素

本研究描述了在玫瑰红链霉菌(一种产生达托霉素的菌株)中发现的抗感染剂芳霉素及其生物合成基因簇。这一发现涉及MALDI成像质谱(IMS)和带有短序列标记(SST)的肽基因组学方法。该方法鉴定了芳霉素(一类广谱抗生素)及其基因簇,证明了IMS和基因组挖掘在弥合理型、化学型和基因型之间差距的潜力(Liu et al., 2011)。

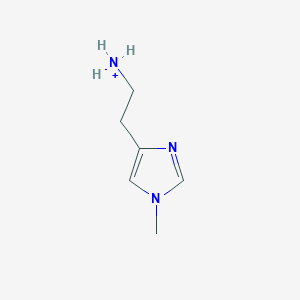

环丝素,一种由链霉菌sp产生的新型抗生素。GCA0001

本研究鉴定和表征了环丝素,一种由链霉菌sp生物合成的抗生素物质。GCA0001。环丝素的结构类似于嘌呤霉素,但末端酪氨酸被甲基半胱氨酸取代,这是使用核磁共振数据确定的。该化合物对链球菌表现出有效的抗生素活性,比嘌呤霉素更有效,突出了其作为抗生素剂的潜力(Sohng et al., 2003)。

属性

产品名称 |

3''-Adenylylstreptomycin(2+) |

|---|---|

分子式 |

C31H53N12O18P+2 |

分子量 |

912.8 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate |

InChI |

InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/p+2/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1 |

InChI 键 |

XXCKFFAFJMNLBC-YSLWDUGSSA-P |

手性 SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O |

规范 SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O |

产品来源 |

United States |

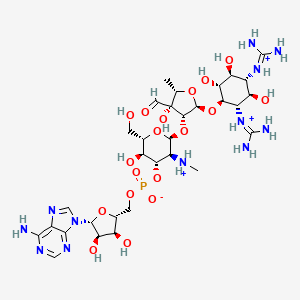

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)